molecular formula C10H12N2S B1306283 2-Isopropyl-benzothiazol-6-ylamine CAS No. 42517-23-7

2-Isopropyl-benzothiazol-6-ylamine

Cat. No.: B1306283
CAS No.: 42517-23-7
M. Wt: 192.28 g/mol
InChI Key: HWXYBXYFYWOVAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-benzothiazol-6-ylamine typically involves the condensation of 2-aminobenzenethiol with isopropyl ketones or aldehydes under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst to improve the yield and selectivity of the product. Common catalysts include acids, bases, or transition metal complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-benzothiazol-6-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-benzothiazol-6-ylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-benzothiazol-6-ylamine include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXYBXYFYWOVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389863
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42517-23-7
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42517-23-7
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